(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
Descripción
The compound (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide features a benzo[d]thiazole core substituted with a propargyl (prop-2-yn-1-yl) group at position 3 and a sulfamoyl moiety at position 4. The (Z)-configuration of the imine bond is critical for its structural and electronic properties.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-5-8-18-11-7-6-10(23(16,20)21)9-12(11)22-14(18)17-13(19)15(2,3)4/h1,6-7,9H,8H2,2-4H3,(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDGWRSPWGGFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a complex organic compound notable for its unique structural features, which include a benzo[d]thiazole core and a sulfamoyl group. This compound belongs to a class of molecules that exhibit significant biological activities, making them of interest in medicinal chemistry and drug development.
Molecular Structure
The molecular formula for this compound is with a molecular weight of approximately 428.5 g/mol. The structural components include:
- Benzo[d]thiazole Core : Known for diverse biological activities.
- Sulfamoyl Group : Enhances solubility and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzo[d]thiazole Core : Achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol.
- Introduction of the Prop-2-yn-1-yl Group : Often involves alkylation reactions using propargyl bromide.
- Final Coupling : Coupling the intermediate with pivalamide under suitable conditions.
Anticancer Properties
Thiazole-containing compounds have been reported to exhibit a wide range of biological activities, particularly in anticancer research. Studies indicate that derivatives of thiazole can possess significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
In a related study, pyridopyrimidinone-thiazole hybrids demonstrated enhanced cytotoxicity, suggesting that structural modifications can lead to improved biological activity. The incorporation of the thiazole ring was crucial in enhancing the cytotoxic effects against these cell lines .
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition disrupts critical biological pathways involved in cell division and growth .
Study 1: Cytotoxic Evaluation
A recent study evaluated the cytotoxic activity of similar thiazole derivatives against MCF-7 and HeLa cell lines using MTT assays. The results indicated that compounds with phenyl and chlorophenyl substitutions exhibited the highest cytotoxic activity, particularly against HeLa cells. These findings underscore the importance of structural modifications in enhancing the efficacy of thiazole-based compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| K5 | MCF-7 | 15 |
| K5 | HeLa | 10 |
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism by which thiazole derivatives exert their anticancer effects. It was found that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents .
Comparación Con Compuestos Similares
Core Thiazole Modifications
The benzo[d]thiazole scaffold is common among analogs, but substituent variations significantly alter properties:
Key Observations :
- Propargyl vs. In contrast, the propyl group in offers flexibility but reduced reactivity .
- Sulfamoyl vs. Sulfonyl Groups : The sulfamoyl (-SO₂NH₂) group in the target compound and enables hydrogen bonding and acidity (pKa ~1-2), whereas phenylsulfonyl or isopropylsulfonyl groups in and prioritize hydrophobic interactions and steric effects .
Crystallographic and Stability Data
- The phenylsulfonyl compound exhibits a dihedral angle of 79.8° between the benzene and thiazolidine rings, reducing π-π stacking but stabilizing the structure via C–H⋯N/O hydrogen bonds .
- Target Compound : The propargyl group’s linear geometry may enforce a planar thiazole configuration, enhancing π-stacking in biological targets (e.g., enzyme active sites).
Q & A
Basic Question: What are the optimal synthetic routes for preparing (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide?
Answer:
The synthesis of this compound typically involves multi-step reactions starting from functionalized benzo[d]thiazole precursors. Key steps include:
- Sulfamoylation : Introducing the sulfamoyl group at the 6-position via chlorosulfonation followed by amidation (analogous to sulfonamide derivatization in ).
- Prop-2-yn-1-yl Substitution : Alkylation at the 3-position using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Pivalamide Formation : Condensation of the intermediate with pivaloyl chloride in the presence of a coupling agent like HBTU or DCC.
- Z-Isomer Control : The (Z)-configuration is achieved by optimizing reaction temperature and solvent polarity (e.g., DMSO at 0–5°C), as seen in similar thiazole imine syntheses .
Purification often employs silica gel chromatography or recrystallization from acetone/water.
Basic Question: How is the stereochemical integrity of the (Z)-configured imine moiety validated?
Answer:
The (Z)-configuration is confirmed via:
- ¹H NMR Spectroscopy : Diagnostic coupling constants (e.g., J = 8–12 Hz for imine protons in Z-isomers) and nuclear Overhauser effects (NOE) between adjacent substituents .
- X-ray Crystallography : Definitive structural assignment by resolving the spatial arrangement of substituents around the imine bond.
- Comparative Analysis : Contrasting spectral data with (E)-isomers synthesized under alternative conditions (e.g., higher temperatures or less polar solvents).
Advanced Question: How can researchers address low yields in the final cyclization step of this compound?
Answer:
Low yields (e.g., <30%, as in ) often stem from:
- Steric Hindrance : The bulky pivaloyl group may impede cyclization. Mitigation strategies include using high-dilution conditions or microwave-assisted synthesis to enhance reaction efficiency.
- Byproduct Formation : Competing side reactions (e.g., oxidation of the propargyl group) can be suppressed by inert atmosphere (N₂/Ar) and radical scavengers like BHT.
- Catalytic Optimization : Transition metal catalysts (e.g., CuI for alkyne activation) or Lewis acids (ZnCl₂) improve regioselectivity, as demonstrated in thiazole syntheses.
Advanced Question: What methodologies are recommended for analyzing pharmacokinetic properties such as metabolic stability?
Answer:
Key assays include:
- Microsomal Stability : Incubation with liver microsomes (human/rat) and quantification of parent compound depletion via HPLC or LC-MS .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to assess free fraction, critical for interpreting efficacy .
- CYP450 Inhibition : Fluorometric or luminescent assays to evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- Permeability : Caco-2 cell monolayers or PAMPA assays to predict intestinal absorption .
Advanced Question: How should researchers design enzyme inhibition studies for this compound, given its sulfamoyl group?
Answer:
The sulfamoyl moiety suggests potential targeting of enzymes like carbonic anhydrases or proteases. Experimental design considerations:
- Enzyme Selection : Prioritize isoforms relevant to the compound’s hypothesized mechanism (e.g., CA IX/XII for anticancer activity).
- Kinetic Assays : Use stopped-flow spectrophotometry to measure inhibition constants (Kᵢ) and distinguish competitive vs. non-competitive binding.
- Structural Validation : Co-crystallization or molecular docking (e.g., AutoDock Vina) to map interactions between the sulfamoyl group and enzyme active sites.
Advanced Question: How can contradictory data on the compound’s solubility be resolved?
Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffer) require:
- pH-Dependent Studies : Measure solubility at physiologically relevant pH (1.2–7.4) using shake-flask or nephelometry .
- Co-Solvency Approaches : Test binary solvent systems (e.g., PEG-400/water) to mimic formulation conditions.
- Thermodynamic Analysis : Determine Gibbs free energy of dissolution via van’t Hoff plots to identify entropy/enthalpy drivers.
Advanced Question: What strategies optimize the compound’s bioactivity in in vivo models?
Answer:
- Prodrug Design : Mask the sulfamoyl group with enzymatically cleavable moieties (e.g., esterase-sensitive groups) to enhance bioavailability.
- Nanoparticle Formulation : Encapsulate the compound in PLGA or liposomal carriers to improve tumor targeting and reduce off-target effects.
- Dosing Regimen Optimization : Pharmacokinetic/pharmacodynamic (PK/PD) modeling to align peak plasma concentrations with target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
